n-Hexyl-delta-9-tetrahydrocannabinol
Overview
Description
n-Hexyl-delta-9-tetrahydrocannabinol, also known as n-Hexyl-delta-9-THC or tetrahydrocannabihexol, is a phytocannabinoid. It is the hexyl homologue of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound was first isolated from cannabis plant material in 2020, although it had been known for several decades as a synthetic cannabinoid .
Preparation Methods
n-Hexyl-delta-9-tetrahydrocannabinol can be synthesized from 4-hexylresorcinol. The synthetic route involves the condensation of (1S)-cis-verbenol with 5-n-hexyl-1,3-dihydroxybenzene . This process was studied by Roger Adams as early as 1942 . Industrial production methods often involve the chemical synthesis of this compound from hemp-derived cannabidiol or delta-9-tetrahydrocannabinol isolate to create sufficient quantities for research and product development .
Chemical Reactions Analysis
n-Hexyl-delta-9-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include hydroxylated and oxidized derivatives .
Scientific Research Applications
n-Hexyl-delta-9-tetrahydrocannabinol has several scientific research applications. In chemistry, it is used to study the structure-function relationships of cannabinoids. In biology, it is used to investigate the interactions with the endocannabinoid system, specifically the cannabinoid 1 and 2 receptors . In medicine, it has potential therapeutic applications, including pain relief, anti-inflammatory effects, and sleep promotion . In industry, it is used in the development of cannabinoid-based products .
Mechanism of Action
n-Hexyl-delta-9-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system, specifically the cannabinoid 1 and 2 receptors. These interactions promote various effects, including pain relief, anti-inflammatory effects, and euphoria . The compound’s longer n-hexyl side chain allows it to more readily attach to receptors in the brain, making it notably stronger than delta-9-tetrahydrocannabinol .
Comparison with Similar Compounds
n-Hexyl-delta-9-tetrahydrocannabinol is similar to other cannabinoids such as delta-8-tetrahydrocannabinol, delta-9-tetrahydrocannabinol, and cannabidihexol. its unique n-hexyl side chain distinguishes it from these compounds, providing it with a different binding affinity and potency . Other similar compounds include delta-8-tetrahydrocannabinol, delta-9-tetrahydrocannabinol, and cannabidihexol .
Properties
IUPAC Name |
(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h12-14,17-18,23H,5-11H2,1-4H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJVNNFBMZZLFB-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957796 | |
Record name | (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36482-24-3 | |
Record name | n-Hexyl-delta-9-tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036482243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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